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Compound of Interest

Compound Name: 1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-
(2-Piperidinoethyl)-2-thiourea, a compound of interest in medicinal chemistry and drug

development, notably as a reagent in the study of antitumor agents.[1][2] Due to the limited

availability of published experimental spectra for this specific molecule, this guide combines

theoretical predictions based on established spectroscopic principles with data from analogous

compounds to offer a robust analytical profile. It also outlines detailed experimental protocols

for its synthesis and characterization.

Core Compound Information
Property Value Reference

Chemical Name
1-(2-(Piperidin-1-

yl)ethyl)thiourea
[3]

CAS Number 206761-87-7 [1]

Molecular Formula C₈H₁₇N₃S [1][3]

Molecular Weight 187.31 g/mol [3]

Exact Mass 187.11431873 u [1]

Melting Point 107-113 °C [1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Piperidinoethyl)-2-
thiourea. These predictions are derived from the analysis of its chemical structure and

comparison with published data for similar thiourea and piperidine-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.5 br s 1H NH-CS

~ 5.8 - 6.2 br s 2H CS-NH₂

~ 3.5 - 3.7 q 2H NH-CH₂-CH₂

~ 2.6 - 2.8 t 2H NH-CH₂-CH₂

~ 2.4 - 2.6 t 4H Piperidine (α-CH₂)

~ 1.5 - 1.7 m 4H Piperidine (β-CH₂)

~ 1.4 - 1.5 m 2H Piperidine (γ-CH₂)

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~ 180 - 183 C=S (Thiourea)

~ 57 - 59 NH-CH₂-CH₂

~ 54 - 56 Piperidine (α-CH₂)

~ 42 - 44 NH-CH₂-CH₂

~ 25 - 27 Piperidine (β-CH₂)

~ 23 - 25 Piperidine (γ-CH₂)

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3450 Medium N-H stretching (thiourea)

2850 - 3000 Strong C-H stretching (aliphatic)

~ 1620 Medium N-H bending (thiourea)

1480 - 1580 Strong C-N stretching (thiourea)

~ 1100 - 1300 Strong C=S stretching (thiourea)

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data
Ionization Mode: Electrospray Ionization (ESI+)

m/z Proposed Fragment Ion Notes

188.1221 [M+H]⁺ Molecular ion peak

171.10 [M-NH₃+H]⁺ Loss of ammonia

98.11 [C₆H₁₂N]⁺ Piperidinemethyl cation

84.08 [C₅H₁₀N]⁺ Piperidine fragment
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Experimental Protocols
Synthesis of 1-(2-Piperidinoethyl)-2-thiourea
A plausible and efficient synthesis involves the reaction of 2-(piperidin-1-yl)ethan-1-amine with

an isothiocyanate reagent.[4] A common laboratory-scale synthesis is outlined below:

Preparation of Isothiocyanate: 2-(Piperidin-1-yl)ethan-1-amine hydrochloride is dissolved in a

biphasic mixture of chloroform and aqueous sodium bicarbonate. Thiophosgene is added

dropwise at 0°C with vigorous stirring. The reaction is monitored by TLC.

Reaction with Ammonia: After completion, the organic layer containing the intermediate, 1-(2-

isothiocyanatoethyl)piperidine, is separated, dried, and concentrated under reduced

pressure. The crude isothiocyanate is then dissolved in methanol, and a solution of ammonia

in methanol is added.

Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours.

The solvent is evaporated, and the resulting solid is purified by recrystallization or column

chromatography to yield 1-(2-piperidinoethyl)-2-thiourea.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are averaged for a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30°

pulse angle and a relaxation delay of 2 seconds. Several thousand scans may be required to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
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the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm

for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2

mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and

press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory for direct analysis of the solid sample.

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32

scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

compartment (or pure KBr pellet/clean ATR crystal). Identify and label the major absorption

peaks.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters

(e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the

signal of the molecular ion.

Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting

the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation

(CID).
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-(2-
Piperidinoethyl)-2-thiourea.
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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1349984#spectroscopic-data-nmr-ir-ms-of-1-2-
piperidinoethyl-2-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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